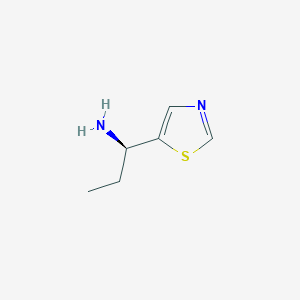
3-(Ethylsulfanyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfanyl)cyclobutan-1-ol is an organic compound with the molecular formula C₆H₁₂OS It features a cyclobutane ring substituted with an ethylsulfanyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylthiol with cyclobutanone in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation or chromatography.
化学反応の分析
Types of Reactions
3-(Ethylsulfanyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutane compounds.
科学的研究の応用
3-(Ethylsulfanyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Ethylsulfanyl)cyclobutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s reactivity and binding affinity, while the cyclobutane ring provides structural stability.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)cyclobutan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(Propylsulfanyl)cyclobutan-1-ol: Similar structure but with a propyl group instead of an ethyl group.
Cyclobutanol: Lacks the sulfanyl group, providing a simpler structure.
Uniqueness
3-(Ethylsulfanyl)cyclobutan-1-ol is unique due to the presence of both the ethylsulfanyl and hydroxyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H12OS |
|---|---|
分子量 |
132.23 g/mol |
IUPAC名 |
3-ethylsulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C6H12OS/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |
InChIキー |
CHJJMPWUFXTUJM-UHFFFAOYSA-N |
正規SMILES |
CCSC1CC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


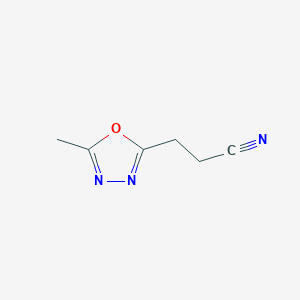
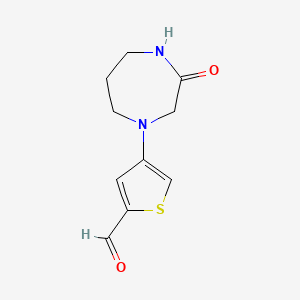
![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
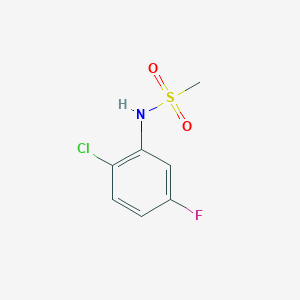
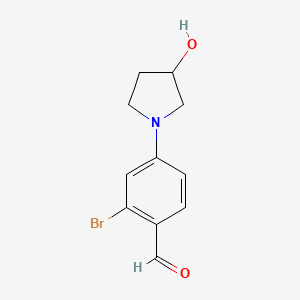

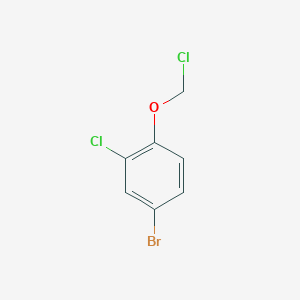
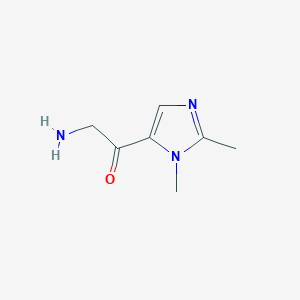
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)
